Trimethoxy[(propylsulfanyl)methyl]silane
Description
Trimethoxy[(propylsulfanyl)methyl]silane is an organosilane compound characterized by a silicon atom bonded to three methoxy (–OCH₃) groups and a (propylsulfanyl)methyl (–CH₂–S–C₃H₇) functional group. The propylsulfanyl moiety introduces sulfur-based reactivity, enabling applications in adhesion promotion, surface modification, and polymer crosslinking. Its structure bridges the hydrophobicity of alkyl chains and the chemical versatility of thiol groups, making it distinct from other silanes .
Properties
CAS No. |
57557-67-2 |
|---|---|
Molecular Formula |
C7H18O3SSi |
Molecular Weight |
210.37 g/mol |
IUPAC Name |
trimethoxy(propylsulfanylmethyl)silane |
InChI |
InChI=1S/C7H18O3SSi/c1-5-6-11-7-12(8-2,9-3)10-4/h5-7H2,1-4H3 |
InChI Key |
FJJQVCXPUNQBFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC[Si](OC)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethoxy[(propylsulfanyl)methyl]silane can be synthesized through several methods. One common method involves the reaction of propylsulfanyl methanol with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and a reaction time of several hours. The catalyst used can vary, but common choices include acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound often involves a continuous flow reactor to ensure consistent product quality and yield. The raw materials are fed into the reactor, where they undergo the reaction under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Trimethoxy[(propylsulfanyl)methyl]silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The methoxy groups can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and a catalyst, such as an acid or base.
Condensation: Often occurs under mild heating and in the presence of a catalyst.
Substitution: Requires nucleophiles and can be facilitated by the presence of a catalyst or under basic conditions.
Major Products Formed
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane bonds, leading to polymeric structures.
Substitution: Results in the formation of new organosilicon compounds with different functional groups.
Scientific Research Applications
Trimethoxy[(propylsulfanyl)methyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of trimethoxy[(propylsulfanyl)methyl]silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, bonding organic materials to inorganic surfaces. The propylsulfanyl group provides additional functionality, enabling further chemical modifications and interactions with other molecules.
Comparison with Similar Compounds
Functional Group and Structural Differences
| Compound Name | Functional Group | Key Structural Features |
|---|---|---|
| This compound | –CH₂–S–C₃H₇ (propylsulfanyl) | Thiol-ether linkage for metal adhesion |
| γ-Methacryloxypropyl trimethoxy silane (MPS) | –O–C(O)–C(CH₃)=CH₂ (methacryloxy) | Polymerizable double bond for crosslinking |
| γ-Glycidoxypropyl trimethoxy silane (KH560) | Epoxide ring | Reactive epoxide for covalent bonding |
| 3-Aminopropyl triethoxy silane (KH550) | –NH₂ (amine) | Basic amine for hydrogen bonding |
| Vinyl trimethoxy silane | –CH=CH₂ (vinyl) | Olefin group for copolymerization |
| Trimethoxy(methyl)silane (MTMS) | –CH₃ (methyl) | Non-reactive hydrophobic group |
Reactivity and Hydrolysis Behavior
- This compound : The propylsulfanyl group enhances affinity for metal surfaces (via thiol-metal interactions) but may slow hydrolysis compared to amine or methacryloxy silanes due to steric hindrance .
- MPS (Methacryloxy) : Hydrolyzes rapidly in acidic conditions, forming oligomers that enhance adhesion to polar substrates like silica. The methacryloxy group enables UV/thermal curing in polymers .
- KH560 (Epoxide) : Epoxide rings undergo ring-opening reactions with nucleophiles (e.g., amines, hydroxyls), forming stable covalent bonds. Effective in epoxy resin formulations .
- KH550 (Amine): Hydrolysis in acidic media generates silanol (–SiOH) and amine groups, promoting adhesion to cellulose and polymers via hydrogen bonding .
Mechanical Performance in Composites
Thermal Stability and Flame Retardancy
- This compound : Sulfur may contribute to char formation during combustion but could release SOₓ gases, requiring evaluation in flame-retardant systems .
- MPS and MTMS : Silicon content promotes thermal stability; MPS enhances char yield in polypropylene (35% residue at 700°C) .
- Vinyl trimethoxy silane : Crosslinked polyethylene exhibits heat resistance (stable at 80°C for 50 years) .
Hydrolysis and Adsorption
- This compound: Predicted to adsorb strongly on cellulose or metals via thiol interactions, though hydrolysis may be slower than amino silanes .
- MPS: Forms oligomers in acidic ethanol/water (80/20 w/w), enhancing silica dispersion in rubber .
Surface Modification Efficiency
- Silanes with polar groups (amine, epoxide) improve polymer-fiber adhesion more effectively than non-polar groups. However, sulfur-containing silanes like this compound may outperform in metal-coated systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
